Cas no 36302-45-1 (Cyclohexanone, 2-propyl-, (2R)-)

(2R)-2-プロピルシクロヘキサノンは、光学活性を有する環状ケトン化合物です。不斉炭素を有するため、立体選択的な反応において重要な中間体として機能します。高い光学純度と安定性を特徴とし、医薬品中間体や香料合成におけるキラルビルディングブロックとしての利用が可能です。特に立体特異的反応を必要とする精密有機合成において、反応性と立体構造の制御性に優れています。溶媒への溶解性が良好で、各種有機反応条件下でも分解が少ないため、多段階合成プロセスへの適用性が高いです。

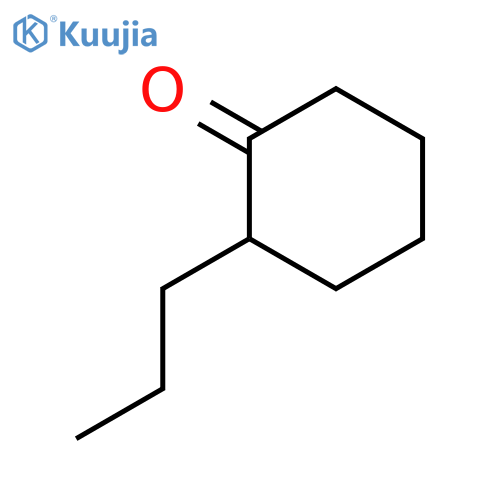

36302-45-1 structure

商品名:Cyclohexanone, 2-propyl-, (2R)-

Cyclohexanone, 2-propyl-, (2R)- 化学的及び物理的性質

名前と識別子

-

- Cyclohexanone, 2-propyl-, (2R)-

- (2R)-2-PROPYLCYCLOHEXAN-1-ONE

- 36302-45-1

- SCHEMBL12870052

- EN300-387508

- OCJLPZCBZSCVCO-MRVPVSSYSA-N

-

- インチ: InChI=1S/C9H16O/c1-2-5-8-6-3-4-7-9(8)10/h8H,2-7H2,1H3/t8-/m1/s1

- InChIKey: OCJLPZCBZSCVCO-MRVPVSSYSA-N

- ほほえんだ: CCCC1CCCCC1=O

計算された属性

- せいみつぶんしりょう: 140.12018

- どういたいしつりょう: 140.120115130g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 118

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 17.1Ų

じっけんとくせい

- PSA: 17.07

Cyclohexanone, 2-propyl-, (2R)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-387508-0.25g |

(2R)-2-propylcyclohexan-1-one |

36302-45-1 | 95.0% | 0.25g |

$2077.0 | 2025-03-16 | |

| Enamine | EN300-387508-2.5g |

(2R)-2-propylcyclohexan-1-one |

36302-45-1 | 95.0% | 2.5g |

$4424.0 | 2025-03-16 | |

| Enamine | EN300-387508-0.05g |

(2R)-2-propylcyclohexan-1-one |

36302-45-1 | 95.0% | 0.05g |

$1895.0 | 2025-03-16 | |

| Enamine | EN300-387508-1.0g |

(2R)-2-propylcyclohexan-1-one |

36302-45-1 | 95.0% | 1.0g |

$2257.0 | 2025-03-16 | |

| Enamine | EN300-387508-5.0g |

(2R)-2-propylcyclohexan-1-one |

36302-45-1 | 95.0% | 5.0g |

$6545.0 | 2025-03-16 | |

| Enamine | EN300-387508-0.5g |

(2R)-2-propylcyclohexan-1-one |

36302-45-1 | 95.0% | 0.5g |

$2167.0 | 2025-03-16 | |

| Enamine | EN300-387508-10.0g |

(2R)-2-propylcyclohexan-1-one |

36302-45-1 | 95.0% | 10.0g |

$9704.0 | 2025-03-16 | |

| Enamine | EN300-387508-0.1g |

(2R)-2-propylcyclohexan-1-one |

36302-45-1 | 95.0% | 0.1g |

$1986.0 | 2025-03-16 |

Cyclohexanone, 2-propyl-, (2R)- 関連文献

-

Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

36302-45-1 (Cyclohexanone, 2-propyl-, (2R)-) 関連製品

- 700-58-3(Adamantanone)

- 61203-83-6(4-Pentylcyclohexanone)

- 823-76-7(1-cyclohexylethan-1-one)

- 5441-51-0(4-ethylcyclohexan-1-one)

- 40649-36-3(4-propylcyclohexan-1-one)

- 10458-14-7(Menthone)

- 559-74-0(Friedelin)

- 583-60-8(2-Methylcyclohexanone)

- 1660-04-4(1-(1-adamantyl)ethanone)

- 1193-55-1(2-Methylcyclohexane-1,3-dione)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量